molecular formula C19H22N2O2S2 B3410399 3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 896706-79-9

3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B3410399
CAS RN: 896706-79-9
M. Wt: 374.5 g/mol
InChI Key: QSXAPUWTEDPARA-UHFFFAOYSA-N
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Description

3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound that belongs to the family of benzothiadiazine derivatives. This compound has been studied for its potential use in various scientific research applications due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of the compound is currently unknown. The compound belongs to the class of benzimidazoles , which are known to interact with a wide range of targets, including various enzymes and receptors.

Mode of Action

Benzimidazoles are generally known to interact with their targets by binding to the active site or allosteric sites, thereby modulating the function of the target .

Biochemical Pathways

Benzimidazoles have a broad range of biological activities and can affect multiple pathways depending on their specific targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. The pharmacokinetic profile of a drug can significantly impact its bioavailability and therapeutic efficacy. Factors such as solubility, stability, and permeability can influence the absorption of the drug. Distribution can be affected by the drug’s affinity for different tissues and binding to plasma proteins. Metabolism and excretion rates can determine the drug’s half-life .

Result of Action

The molecular and cellular effects of this compound’s action are not well-documented. The effects would depend on the specific target and pathway that the compound affects. Generally, modulation of target function can lead to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. Additionally, in vivo factors such as the presence of certain enzymes, the immune response, and individual genetic variations can influence the compound’s efficacy .

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a useful tool for studying the role of this enzyme in cognitive function. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research involving 3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Further studies are needed to determine the safety and efficacy of this compound in humans. Another area of interest is its potential as an anti-inflammatory agent for the treatment of conditions such as rheumatoid arthritis. Further studies are needed to determine the mechanism of action of this compound and its potential as a therapeutic agent.

Scientific Research Applications

3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease. Studies have shown that this compound has the ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

properties

IUPAC Name

3-[(2,5-dimethylphenyl)methylsulfanyl]-4-propyl-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S2/c1-4-11-21-17-7-5-6-8-18(17)25(22,23)20-19(21)24-13-16-12-14(2)9-10-15(16)3/h5-10,12H,4,11,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXAPUWTEDPARA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((2,5-dimethylbenzyl)thio)-4-propyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 2
3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 3
3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 4
3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 5
3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide
Reactant of Route 6
3-[(2,5-dimethylbenzyl)thio]-4-propyl-4H-1,2,4-benzothiadiazine 1,1-dioxide

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